![molecular formula C7H11N3O B1358208 4-Cyanopiperidine-1-carboxamide](/img/structure/B1358208.png)
4-Cyanopiperidine-1-carboxamide
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Overview
Description
4-Cyanopiperidine-1-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Cyanopiperidine-1-carboxamide serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects in treating a range of diseases, including:
- Antidepressants: Compounds derived from 4-cyanopiperidine have shown promise as antidepressants. They act on neurotransmitter systems, potentially improving mood and emotional well-being .
- Anti-inflammatory Agents: The compound has been utilized in the development of anti-inflammatory drugs, which target pathways involved in inflammatory responses, providing relief from conditions such as arthritis and other inflammatory disorders .
- Immunomodulators: Research indicates that derivatives of 4-cyanopiperidine can modulate immune responses, making them candidates for treatments in autoimmune diseases .
Synthesis and Production
The production of 4-cyanopiperidine has been optimized through various synthetic methods. Notably:
- A single-step dehydration process using thionyl chloride has been developed, yielding higher purity (≥98%) and better molar yields (60-65%) compared to traditional methods that involved multiple extraction steps .
Antiviral Activity
Recent studies have explored the antiviral properties of compounds derived from 4-cyanopiperidine. For instance, modifications to the piperidine structure have led to the development of HIV-1 entry inhibitors that exhibit significant antiviral activity with low cytotoxicity .
Tumor Growth Inhibition
In vivo studies have demonstrated that certain derivatives of 4-cyanopiperidine can inhibit tumor growth effectively. For example, compounds designed to target the PKB signaling pathway showed strong inhibition of human tumor xenografts in animal models at tolerable doses .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-cyanopiperidine-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-4H2,(H2,9,11) |
InChI Key |
FLZXSGXQNMXDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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